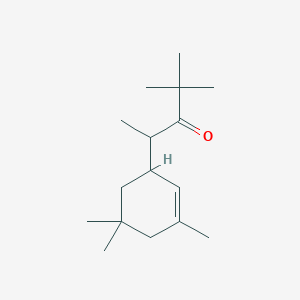
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- is a complex organic compound with a unique structure It is a derivative of pentanone, featuring a cyclohexene ring with multiple methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- can be achieved through several methods. One common approach involves the ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at high temperatures . Another method includes the carbonylation of ethylene, carbon monoxide, and hydrogen in the presence of dicobalt octacarbonyl as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often relies on the ketonic decarboxylation route due to its efficiency and scalability. The reaction is typically conducted in a tube furnace, where propanoic acid is decarboxylated using metal oxide catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the reagents used.
Scientific Research Applications
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity and receptor binding. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone: A simpler ketone with a similar structure but without the cyclohexene ring.
2,4-Dimethyl-3-pentanone: Another derivative of pentanone with different methyl substitutions.
Uniqueness
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- is unique due to its complex structure, which includes a cyclohexene ring with multiple methyl groups
Properties
CAS No. |
648858-08-6 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
2,2-dimethyl-4-(3,5,5-trimethylcyclohex-2-en-1-yl)pentan-3-one |
InChI |
InChI=1S/C16H28O/c1-11-8-13(10-16(6,7)9-11)12(2)14(17)15(3,4)5/h8,12-13H,9-10H2,1-7H3 |
InChI Key |
GAPABDDTWPJXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)C(C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
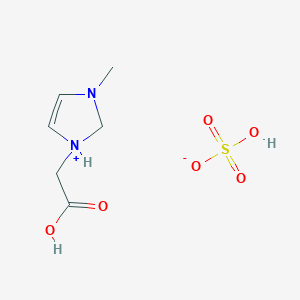
![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
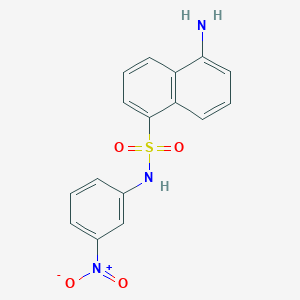
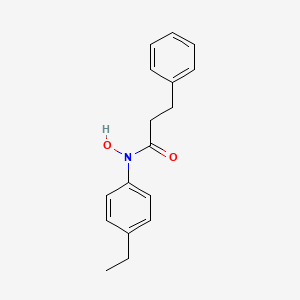
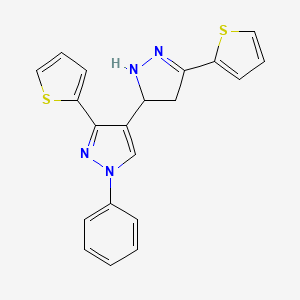
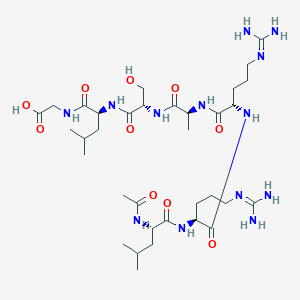
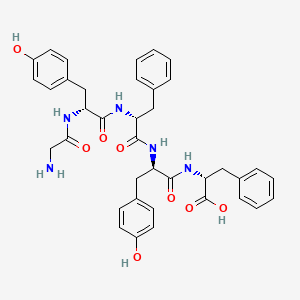
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)

![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12607652.png)
